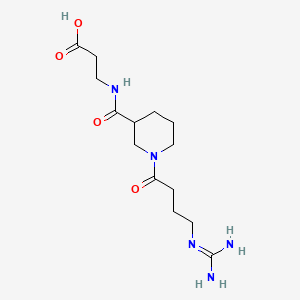
Olanzapine N-Oxide
Übersicht
Beschreibung
Olanzapine N-Oxide is a metabolite of Olanzapine . Olanzapine is an antipsychotic medication used to treat schizophrenia and bipolar disorder .
Synthesis Analysis
Olanzapine N-Oxide is produced by the oxidative deamination of Olanzapine, which is catalyzed by cytochrome P450 enzymes . More detailed information about the synthesis process may be found in specific scientific literature .Molecular Structure Analysis
The chemical formula of Olanzapine N-Oxide is C17H20N4OS . Its exact mass is 328.14 and its molecular weight is 328.434 . For a detailed molecular structure, please refer to scientific databases or resources .Physical And Chemical Properties Analysis
Olanzapine N-Oxide is a yellow solid with a melting point of 214-216°C (dec.) . It is slightly soluble in DMSO and Methanol . More specific physical and chemical properties may be found in dedicated databases or scientific literature .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Sciences
- Olanzapine contains a heterocyclic tertiary methylamino moiety and is metabolized to active 2 and 7-hydroxy derivatives, N-demethylation to 4′-N-desmethylolanzapine, glucuronidation at position 10 to olanzapine-10-glucuronide and 4′-N-oxygenation to olanzapine-oxide .
- The metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors .
- While both secondary and tertiary alkylamino moieties (open chain aliphatic or heterocyclic) are metabolized by CYP450 isozymes oxidative N-dealkylation, only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .
- The reduction from Olanzapine N-oxide to Olanzapine was observed at 25 ℃ in whole blood in vitro . This seems to have induced the quick decrease of Olanzapine N-oxide .
-
Forensic Toxicology
- A method for quantifying Olanzapine and its metabolites, including Olanzapine N-oxide, in human body fluids has been developed .
- The method involves liquid chromatography–tandem mass spectrometry (LC–MS/MS) and was carefully devised and validated using the matrix-matched calibration and standard addition methods .
- The limits of quantification (LOQs) of Olanzapine and 2H-O were 0.05 ng/mL and those of DM-O and NO-O were 0.15 ng/mL in whole blood and urine, respectively .
- The concentrations of Olanzapine and its metabolites in heart whole blood, pericardial fluid, stomach contents, bile and urine were determined for two cadavers .
-
Neuroscience
- Olanzapine has been found to modulate the expression of neuronal nitric oxide synthase (nNOS) in the rat striatum .
- In a study, adult male Sprague–Dawley rats were treated with olanzapine (28-day-long intraperitoneal injection, at dose 5 mg/kg daily) .
- The study found that long-term treatment with olanzapine resulted in different changes in the number of enzyme-expressing cells in the rat brain .
- Specifically, olanzapine decreased the number of nNOS-expressing cells and possibly reduced NO synthesis in the rat striatum .
- This suggests that olanzapine can be considered as a potential inhibitor of NO synthesis in the rat striatum .
-
Clinical Pharmacokinetics
- Changes to the metabolism of olanzapine could increase plasma concentration, as with inhibition of CYP1A2 or CYP2D6 activity .
- Even with toxic plasma concentrations of olanzapine prolonging QTc, it rarely led to torsades de pointes, and atrioventricular blocks or bundle branch blocks were not typically observed .
- In a 10-week, prospective, open-label, observational study, other cardiac markers such as PR interval, QRS complex, and RR interval were not demonstrated to be significantly different from baseline after the initiation of olanzapine .
- The QTc prolonging effects associated with olanzapine have been predominantly noted in patients who exhibit multiple other risk factors for QTc prolongation .
-
Pharmacogenetics
- The widely used antipsychotic drug, olanzapine (OLA) shows large interindividual variability in metabolic clearance .
- The role of the enzymes CYP1A2, CYP2D6 and UGT1A4 has been extensively explored, but little is known about the in vivo role of flavin-containing monooxygenases (FMOs) catalyzing the N-oxidation of OLA in vitro .
- The influence of FMO1 and 3 polymorphisms on the steady state serum concentrations of OLA and its N-oxide metabolite in 379 patients was investigated .
- The upstream FMO1*6 was associated with increased dose-adjusted serum OLA concentrations (C/Ds; P 1⁄40.008), an effect further enhanced by FMO1rs7877C4T in smokers .
- The influence of FMO3 polymorphisms was limited to variability in OLA N-oxide .
-
Quality Control in Pharmaceutical Manufacturing
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNYCDXBXGQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olanzapine N-Oxide | |
CAS RN |
174794-02-6 | |
| Record name | Olanzapine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174794026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanzapine Related Compound C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLANZAPINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O055W43VHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)
